4-chloro-N-(2,4-dibromophenyl)benzamide
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Overview
Description
4-chloro-N-(2,4-dibromophenyl)benzamide is an organic compound with the molecular formula C13H8Br2ClNO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its unique structure, which includes both chloro and dibromo substituents on the benzene ring, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dibromophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dibromoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dibromophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .
Scientific Research Applications
4-chloro-N-(2,4-dibromophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- 4-chloro-N-(2,4-difluorophenyl)benzamide
- 4-chloro-N-(2,4-dimethylphenyl)benzamide
Uniqueness
4-chloro-N-(2,4-dibromophenyl)benzamide is unique due to the presence of both chloro and dibromo substituents, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications .
Properties
Molecular Formula |
C13H8Br2ClNO |
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Molecular Weight |
389.47 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dibromophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18) |
InChI Key |
GXQZLBWRBXCUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Br)Cl |
Origin of Product |
United States |
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